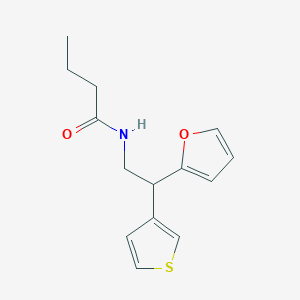
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)butyramide is a useful research compound. Its molecular formula is C14H17NO2S and its molecular weight is 263.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)butyramide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a furan ring and a thiophene moiety, which are known to contribute to the compound's reactivity and biological activities. The structural formula can be represented as follows:
This compound belongs to a broader class of sulfonamides that have been recognized for their diverse pharmacological effects.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, akin to other sulfonamide derivatives.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in specific cancer cell lines, suggesting a potential role as an anticancer agent.
- Anti-inflammatory Effects : Research has shown that this compound exhibits anti-inflammatory properties, likely through the modulation of inflammatory cytokines.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound involve several biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
- Receptor Modulation : It has been suggested that this compound interacts with various receptors, modulating signaling pathways that lead to reduced inflammation and enhanced neuroprotection.
Case Studies and Research Findings
A review of recent literature reveals several case studies highlighting the biological activity of this compound:
-
Antimicrobial Efficacy : A study conducted on its antimicrobial properties revealed that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at low concentrations, demonstrating its potential as a therapeutic agent against bacterial infections.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL -
Anticancer Activity : In vitro assays showed that this compound reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation.
Cell Line IC50 (µM) MCF-7 10 MDA-MB-231 8 - Neuroprotection : In a model of oxidative stress-induced neurotoxicity, treatment with this compound significantly reduced neuronal cell death and increased antioxidant enzyme activity.
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-2-4-14(16)15-9-12(11-6-8-18-10-11)13-5-3-7-17-13/h3,5-8,10,12H,2,4,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDKAZCTWNORDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(C1=CSC=C1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














